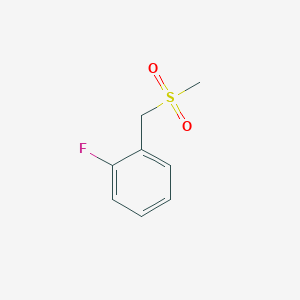

2-Fluorobenzylmethylsulfone

説明

Significance of Organofluorine Compounds in Modern Chemistry

Organofluorine compounds have become indispensable in various sectors of modern chemistry due to the profound effects that fluorine atoms can have on the properties of organic molecules. cymitquimica.com The strategic incorporation of fluorine can dramatically alter a compound's physical, chemical, and biological characteristics.

The introduction of fluorine into a molecule can lead to several beneficial changes in its properties. Fluorine is the most electronegative element, and its presence can alter the electronic environment of a molecule, influencing its acidity, basicity, and reactivity. The carbon-fluorine bond is also very strong, which can enhance the thermal and metabolic stability of a compound. chinesechemsoc.org This increased stability is a desirable trait, particularly in the development of pharmaceuticals, as it can lead to a longer duration of action in the body.

Furthermore, the substitution of hydrogen with fluorine can impact a molecule's conformation and lipophilicity. Increased lipophilicity can improve a compound's ability to cross cell membranes, thereby enhancing its bioavailability. cymitquimica.com The difluoromethyl (CF2H) group, for instance, is noted for its lipophilic hydrogen-bond donor properties, which has garnered significant attention in medicinal chemistry. encyclopedia.pub

The unique properties imparted by fluorine have made organofluorine compounds cornerstones in the pharmaceutical and agrochemical industries. cymitquimica.com A significant number of top-selling drugs and widely used pesticides contain at least one fluorine atom. The enhanced metabolic stability of fluorinated compounds means they are less susceptible to enzymatic degradation, leading to improved efficacy and potentially lower required doses. chinesechemsoc.org

In drug discovery, the introduction of fluorine can lead to better binding affinity with biological targets and improved pharmacokinetic profiles. chinesechemsoc.org For example, fluorinated analogs of existing drugs are often developed to enhance their therapeutic properties. Similarly, in agrochemicals, fluorinated compounds are used to create more potent and selective herbicides, insecticides, and fungicides.

Overview of Sulfone Chemistry

Sulfones are a class of organosulfur compounds characterized by a sulfonyl functional group, which consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms.

The sulfonyl group is a versatile functional group in organic synthesis. It is a strong electron-withdrawing group, which can activate adjacent protons, making them acidic and amenable to a variety of chemical transformations. Sulfones are stable and generally unreactive under many reaction conditions, making them excellent protecting groups for other functional groups.

Moreover, sulfones are valuable intermediates in a range of synthetic reactions. For instance, α-fluorinated sulfones are employed in the Julia and Julia-Kocienski olefination reactions for the synthesis of fluorinated alkenes. researchgate.net The development of methods for the high-yield synthesis of fluorinated benzothiazolyl sulfones has provided general synthons for these important olefination reactions. researchgate.netnih.gov

Fluoromethyl sulfones, in particular, have been shown to noticeably improve the lipophilicity, metabolic stability, and biological potency of target drug molecules. chinesechemsoc.org This has led to the development of modular methods for the synthesis of mono-, di-, and tri-fluoromethyl sulfones, highlighting their potential in drug discovery. chinesechemsoc.org The use of fluorinated sulfones as reagents for various fluoroalkylation reactions further underscores their importance in creating novel bioactive compounds. nih.gov

Contextualization of 2-Fluorobenzylmethylsulfone within Fluorinated Sulfone Research

This compound is a specific example of a fluorinated sulfone. While extensive research on this individual compound is not widely published, its structure places it at the intersection of several important areas of chemical research. It can be seen as a building block or a target molecule in the broader context of developing new fluorinated organic compounds.

Research into related compounds provides a framework for understanding the potential of this compound. For example, studies on the synthesis of fluorinated benzothiazolyl sulfones and their use in olefination reactions highlight the synthetic utility of such molecules. researchgate.netnih.gov The development of methods for the diastereoselective fluorination of sulfones to create chiral building blocks is another relevant area of research. cuny.edunih.gov

The table below presents a selection of fluorinated benzylsulfone derivatives and their chemical identifiers, illustrating the structural landscape in which this compound resides.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 25195-45-3 | C8H9FO2S | 188.22 |

| 4-Bromo-2-fluorobenzylmethylsulfone | 886498-34-6 | C8H8BrFO2S | 267.12 |

| 3-Chloro-2-fluorobenzylmethylsulfone | Not Available | C8H8ClFO2S | 222.67 |

| 2,6-Difluorobenzylmethylsulfone | 886497-97-8 | C8H8F2O2S | 206.21 |

| 3,5-Difluorobenzylmethylsulfone | 261924-28-1 | C8H8F2O2S | 206.21 |

| 2,3-Difluorobenzylmethylsulfone | 261924-31-6 | C8H8F2O2S | 206.21 |

This data is compiled from various chemical supplier databases. sigmaaldrich.comchemscene.comscisupplies.eusigmaaldrich.comsmolecule.combldpharm.com

The synthesis of this compound can be achieved from 2-Fluorobenzyl bromide. chemicalbook.com The exploration of such compounds contributes to the growing library of fluorinated building blocks available to medicinal and materials chemists. The unique combination of the 2-fluoro substitution on the benzyl (B1604629) ring and the methylsulfone group suggests that it could be a valuable intermediate for creating more complex molecules with potentially interesting biological or material properties.

Structure

3D Structure

特性

IUPAC Name |

1-fluoro-2-(methylsulfonylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2S/c1-12(10,11)6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDGOXPEXQDBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375757 | |

| Record name | ST51042212 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25195-45-3 | |

| Record name | 1-Fluoro-2-[(methylsulfonyl)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25195-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ST51042212 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25195-45-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 Fluorobenzylmethylsulfone

General Reactivity Profiles of Fluorinated Sulfones

The introduction of fluorine into a sulfone molecule can dramatically alter its chemical properties and reactivity compared to its non-fluorinated counterparts. rsc.orgcas.cn This "fluorine effect" is a combination of steric and electronic factors that can be harnessed to modulate the outcome of chemical reactions. rsc.org

The high electronegativity of fluorine exerts a powerful influence on the reactivity of adjacent functional groups. rsc.org When positioned on the aromatic ring, as in 2-fluorobenzylmethylsulfone, the fluorine atom acts as an electron-withdrawing group through induction, which can influence the acidity of the benzylic protons. This electronic pull can stabilize the formation of a carbanion at the benzylic position, a key intermediate in many carbon-carbon bond-forming reactions. cas.cn

Fluorination can also impact the stability and reactivity of the entire molecule. For instance, fluorinated sulfones often exhibit higher oxidation resistance due to a lower Highest Occupied Molecular Orbital (HOMO) energy. nih.gov However, they may also have a greater tendency to be reduced because of a lower Lowest Unoccupied Molecular Orbital (LUMO) energy. nih.gov In some cases, particularly with alpha-fluorination, the carbon-sulfur bond can be weakened, which can increase the reduction potential. nih.govmdpi.com The degree of fluorine substitution plays a significant role, with mono-, di-, and trifluoromethyl groups imparting distinct reactivities. rsc.org

Table 1: General Effects of Fluorination on Sulfone Properties

| Property | Impact of Fluorination | Reference |

| Oxidation Resistance | Generally increased | nih.gov |

| Reduction Potential | Can be increased, especially with α-fluorination | nih.govmdpi.com |

| Acidity of α-protons | Increased due to inductive electron withdrawal | cas.cn |

| Carbon-Sulfur Bond | Can be weakened by α-fluorination | nih.govmdpi.com |

The sulfonyl group (-SO2R) is an effective leaving group in various organic transformations, a property attributed to its strong electron-withdrawing nature which stabilizes the resulting sulfinate anion. fiveable.menih.govwikipedia.org This characteristic is fundamental to reactions such as nucleophilic substitution and elimination reactions. fiveable.me In the context of transformations involving this compound, the entire methylsulfonyl group can be displaced.

Desulfonylation reactions, which involve the cleavage of a carbon-sulfur bond, are common for sulfones and are often reductive in nature. wikipedia.org The sulfonyl group's ability to be removed after serving its synthetic purpose makes it a valuable functional group in multistep synthesis. wikipedia.org For instance, in reactions like the Julia olefination, the sulfonyl group facilitates the initial carbon-carbon bond formation and is subsequently eliminated to yield the final alkene product. wikipedia.org The relative reactivity of leaving groups places sulfonates significantly higher than halides, underscoring their utility in synthesis. nih.gov

Specific Reaction Pathways and Transformations

The unique structural features of this compound make it a substrate for important synthetic methodologies, particularly in the formation of new carbon-carbon bonds and in reactions involving radical intermediates.

The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis. scilit.comorganic-chemistry.org Fluorinated sulfones, including structures related to this compound, are valuable reagents in this context, primarily due to the activating effect of the sulfonyl group on adjacent protons.

The Julia-Kocienski olefination is a powerful and widely used method for the stereoselective synthesis of alkenes. nih.govnih.govalfa-chemistry.com This reaction involves the coupling of a sulfonyl carbanion with a carbonyl compound (an aldehyde or ketone) to form a β-alkoxy sulfone intermediate, which then eliminates to form the double bond. nih.govwikipedia.org

The use of α-fluorinated sulfones in the Julia-Kocienski reaction allows for the synthesis of fluoroalkenes, which are important motifs in medicinal chemistry and materials science. cas.cn The fluorine atom can influence both the reactivity of the sulfone reagent and the stereochemical outcome of the olefination. nih.govnih.gov For example, a competitive reaction between a fluorinated Julia-Kocienski reagent and its unfluorinated counterpart with an aldehyde resulted in the exclusive formation of the α-fluorovinyl product, demonstrating the higher reactivity of the fluorinated sulfone. nih.gov

In a typical sequence involving a reagent like this compound, the first step would be deprotonation at the benzylic carbon using a strong base to form a stabilized carbanion. This carbanion then adds to an aldehyde or ketone. The subsequent steps involve the elimination of the sulfonyl group to yield the fluorinated alkene. The specific heteroaryl group attached to the sulfone (e.g., benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT)) is crucial for the success of the modified, one-pot version of the reaction. nih.govalfa-chemistry.com

Table 2: Key Features of the Modified Julia-Kocienski Olefination with Fluorinated Sulfones

| Feature | Description | Reference |

| Reagents | α-Fluorinated heteroaryl sulfones and carbonyl compounds | nih.govcas.cn |

| Key Intermediate | β-alkoxy sulfone | nih.gov |

| Product | Fluoroalkenes | nih.govcas.cn |

| Effect of Fluorine | Increases reactivity of the sulfone reagent | nih.gov |

While ionic pathways are common for sulfones, they can also participate in transformations involving radical intermediates. acs.org The sulfonyl group can stabilize an adjacent radical, facilitating its formation and subsequent reactions. ucl.ac.uk Research has shown that various fluorinated organosulfur compounds can be used in nucleophilic, electrophilic, and radical fluoroalkylation reactions. acs.orgtandfonline.com

In the context of radical-mediated reactions, a carbon-centered radical could be generated at the benzylic position of this compound. This radical could then participate in cascade reactions, such as addition to alkenes or alkynes, followed by cyclization or other functionalization steps to build complex molecular architectures. nih.gov The presence of the fluorine atom on the benzene (B151609) ring could influence the stability and reactivity of such radical intermediates. While specific studies on the radical-mediated transformations of this compound are not extensively detailed in the provided context, the general principles of radical chemistry involving sulfones and fluorinated compounds suggest this as a plausible area of reactivity. ucl.ac.uknih.gov

Carbon-Carbon Bond Forming Reactions

Mechanistic Elucidation Studies

Mechanistic studies of molecules like this compound are crucial for understanding how they interact with other chemical species and how they might behave in various chemical environments. These investigations often involve probing the non-covalent forces that govern molecular recognition and assembly, as well as identifying the transient species that form during a chemical transformation.

The structure of this compound allows for a variety of intermolecular interactions that influence its physical properties and crystal packing. The primary forces at play include:

Dipole-Dipole Interactions: The sulfone group () is strongly polarized, with the oxygen atoms carrying partial negative charges and the sulfur atom a partial positive charge. Similarly, the C-F bond is highly polarized. These dipoles can align in the solid state, contributing to the stability of the crystal lattice.

Hydrogen Bonding: Although the molecule itself lacks strong hydrogen bond donors, the oxygen atoms of the sulfone group can act as hydrogen bond acceptors. In the presence of suitable donor molecules (e.g., water, alcohols), C–H···O interactions can occur. The aromatic C-H bonds and the benzylic C-H bonds can act as weak hydrogen bond donors.

π-Interactions: The 2-fluorobenzyl group contains an aromatic ring capable of engaging in π-π stacking or edge-to-face interactions with other aromatic systems. The presence of the electron-withdrawing fluorine atom can modulate the electron density of the π-system, influencing the nature and strength of these interactions compared to non-fluorinated analogues. Studies on fluorinated aromatic compounds have shown that fluorine substitution can lead to distinct packing arrangements, sometimes favoring parallel stacked geometries due to altered electrostatic interactions between the π systems. rsc.org

The interplay of these forces dictates the supramolecular architecture of this compound in the solid state and influences its solubility in various solvents.

Chemical reactions involving this compound would proceed through various potential reactive intermediates, depending on the reaction conditions.

Benzylic Intermediates: The benzylic position (the carbon atom between the aromatic ring and the sulfone group) is susceptible to forming intermediates due to resonance stabilization by the adjacent phenyl ring.

Benzylic Carbocation: In the presence of a strong acid or a good leaving group, a benzylic carbocation could be formed. This intermediate is stabilized by the delocalization of the positive charge into the aromatic ring.

Benzylic Radical: Under free-radical reaction conditions (e.g., using initiators like AIBN or exposure to UV light), a benzylic radical can be generated. This radical also benefits from significant resonance stabilization. khanacademy.org

Benzylic Carbanion (α-Sulfonyl Carbanion): The protons on the benzylic carbon are acidic due to the powerful electron-withdrawing effect of the adjacent sulfone group. In the presence of a suitable base, this position can be deprotonated to form a resonance-stabilized α-sulfonyl carbanion. This type of intermediate is a cornerstone of sulfone chemistry, acting as a potent nucleophile in various carbon-carbon bond-forming reactions.

Aromatic Intermediates: Reactions occurring on the aromatic ring, such as nucleophilic aromatic substitution, could proceed through a Meisenheimer complex if a strong nucleophile attacks the ring, or potentially through a benzyne intermediate under conditions of strong base and high temperatures. youtube.com

Sulfonyl Group Intermediates: While the sulfone group itself is generally stable, reactions involving its transformation or removal might involve intermediates like sulfenic acids (R-SOH) or sulfinic acids (R-SO₂H), although these are more commonly observed in the redox chemistry of thiols and sulfides rather than the degradation of sulfones. nih.govresearchgate.net

Conformational Analysis and Stereoelectronics

The three-dimensional structure and dynamic behavior of this compound are governed by subtle electronic effects, primarily the influence of the fluorine substituent on the molecule's preferred conformation. Stereoelectronic effects are stabilizing interactions that arise from specific geometric arrangements of orbitals. baranlab.orgwikipedia.org

One of the most significant stereoelectronic interactions relevant to this compound is the gauche effect . Specifically, in systems containing an F-C-C-S fragment, a conformational preference for the fluorine atom and the sulfur group to be in a gauche orientation (a dihedral angle of approximately 60°) is often observed, rather than the sterically expected anti conformation (180°). nih.govnih.gov

This counterintuitive preference is attributed to a combination of stabilizing hyperconjugative and electrostatic interactions. rsc.orgresearchgate.net

Hyperconjugation: The primary driving force is often cited as a stabilizing hyperconjugative interaction between the bonding orbital of a vicinal C-H bond (σ C–H) and the antibonding orbital of the C-F bond (σ* C–F). nih.gov This orbital overlap is maximized in a gauche arrangement.

Electrostatics: The sulfur atom in a sulfone is highly electropositive. This creates a favorable electrostatic (Coulombic) interaction with the electronegative fluorine atom when they are in a gauche proximity, further stabilizing this conformation. researchgate.net

Studies on a range of acyclic and cyclic β-fluorosulfones have confirmed that the gauche effect is particularly pronounced in structures where the sulfur atom is in a high oxidation state (like sulfones and sulfoxides) due to the increased positive character of the sulfur atom. nih.govnih.govresearchgate.net

| Compound | System | ΔG (anti/gauche) (kcal/mol) | Favored Conformer |

|---|---|---|---|

| 1,2-difluoroethane | F-C-C-F | 1.9 | Gauche |

| (2-fluoroethyl)(methyl)sulfide | F-C-C-S | -0.5 | Anti |

| (2-fluoroethyl)(methyl)sulfoxide | F-C-C-S(O) | 1.0 | Gauche |

| (2-fluoroethyl)(methyl)sulfone | F-C-C-SO₂ | 1.6 | Gauche |

Data adapted from computational studies (B3LYP/6-311+G(d,p) in vacuum). A positive ΔG value indicates the gauche conformer is more stable. nih.gov

The strategic placement of a fluorine atom serves as a powerful tool for controlling molecular conformation. nih.gov In this compound, the fluorine gauche effect is expected to significantly influence the rotational dynamics around the C(benzyl)-C(aryl) and C(benzyl)-S bonds.

The preference for a gauche F-C-C-S arrangement restricts the available conformational space, leading to a more defined molecular shape. This conformational locking has profound implications:

It influences the spatial orientation of the fluorophenyl ring relative to the methylsulfone group.

It can affect crystal packing, as molecules with more rigid conformations may pack more efficiently.

In a biological context, pre-organizing a molecule into a specific conformation can enhance its binding affinity to a receptor by reducing the entropic penalty of binding.

The fluorine atom's influence extends beyond the gauche effect. Its electron-withdrawing nature impacts the electronic properties of the aromatic ring, and its small van der Waals radius means it imparts significant electronic effects with a minimal steric footprint. nih.gov This combination makes fluorine a unique tool for subtly tuning molecular shape and reactivity. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluorobenzylmethylsulfone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For fluorine-containing compounds, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F nuclei, are employed for a complete structural elucidation.

Proton NMR (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms within a molecule. The spectrum of 2-Fluorobenzylmethylsulfone is expected to show three main groups of signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the methyl protons.

The aromatic region would display complex multiplets due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. The electron-withdrawing nature of the sulfone group and the fluorine atom deshields the adjacent protons, shifting their signals downfield. msu.educhemistrysteps.com The methylene (-CH₂-) protons, situated between the electron-withdrawing sulfone group and the fluorinated aromatic ring, are expected to appear as a singlet significantly downfield. Similarly, the methyl (-CH₃) protons attached to the sulfonyl group are also deshielded and would appear as a singlet.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.20 - 7.60 | Multiplet (m) | 4H | Aromatic (Ar-H) |

| 4.45 | Singlet (s) | 2H | Benzyl (B1604629) (-CH₂-) |

Note: Data are predicted based on typical chemical shift values and substituent effects.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments in a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, eight distinct signals are anticipated: six for the aromatic carbons and one each for the methylene and methyl carbons.

The chemical shifts are influenced by the electronegativity of nearby atoms. libretexts.orgopenstax.org The carbon atom directly bonded to the fluorine atom (C-F) will appear at a significantly downfield chemical shift and will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Other aromatic carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF, etc.). The presence of the electron-withdrawing sulfone group deshields the adjacent methylene and methyl carbons, shifting their resonances downfield compared to simple alkanes. oregonstate.edu

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Coupling Constant (Hz) | Assignment |

|---|---|---|

| 162.5 | ¹JCF ≈ 245 | Ar-CF |

| 132.1 | ³JCF ≈ 8 | Ar-C |

| 130.5 | ³JCF ≈ 6 | Ar-C |

| 128.0 | ⁴JCF ≈ 3 | Ar-C |

| 125.0 | ²JCF ≈ 15 | Ar-C |

| 116.0 | ²JCF ≈ 22 | Ar-C |

| 60.5 | Benzyl (-CH₂-) |

Note: Data are predicted based on typical chemical shift values and established C-F coupling patterns.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the analysis of organofluorine compounds, characterized by a wide range of chemical shifts. wikipedia.orghuji.ac.il For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the aromatic ring.

The chemical shift of this signal is characteristic of an aryl fluoride (B91410). The multiplicity of the signal will be influenced by spin-spin coupling to the neighboring ortho- and meta-protons on the aromatic ring, typically resulting in a complex multiplet, often appearing as a triplet of triplets. For simplification in quantitative analysis, proton decoupling can be applied to produce a sharp singlet. nih.gov

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|

Note: Chemical shift is relative to a standard such as CFCl₃. Data is predicted.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. For this compound, the IR spectrum provides characteristic absorption bands that confirm the presence of its key structural components: the sulfonyl group (SO₂), the aromatic ring, and the alkyl group.

The most prominent peaks in the IR spectrum of this compound are associated with the sulfonyl group. Strong, distinct absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are expected. These typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The presence of these two intense absorptions is a definitive indicator of the sulfone functional group.

Vibrations related to the fluorinated benzene (B151609) ring also produce characteristic signals. The C-F stretching vibration is anticipated to produce a strong band in the region of 1250-1020 cm⁻¹. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹ (usually in the 3100-3000 cm⁻¹ range). Furthermore, C=C stretching vibrations within the aromatic ring give rise to moderate to weak absorptions in the 1600-1450 cm⁻¹ region.

Table 1: Predicted Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3100-3000 | Weak to Medium | C-H Stretch | Aromatic Ring |

| 3000-2850 | Weak to Medium | C-H Stretch | Methyl Group (CH₃) |

| 1600-1450 | Medium to Weak | C=C Stretch | Aromatic Ring |

| 1350-1300 | Strong | Asymmetric S=O Stretch | Sulfonyl (SO₂) |

| 1250-1020 | Strong | C-F Stretch | Fluoroaromatic |

| 1160-1120 | Strong | Symmetric S=O Stretch | Sulfonyl (SO₂) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes electronic transitions between molecular orbitals. The resulting spectrum is a plot of absorbance versus wavelength and is used to identify chromophores—the parts of a molecule that absorb light.

In this compound, the primary chromophore is the 2-fluorobenzyl group. The benzene ring contains a conjugated π-electron system that gives rise to characteristic absorption bands in the UV region. Aromatic compounds typically exhibit two main absorption bands: the E-band (a strong absorption, ε > 10,000, around 180-220 nm) and the B-band (a weaker absorption, ε ≈ 200-3000, around 250-280 nm), which shows fine vibrational structure.

The electronic transitions responsible for these absorptions are π→π* transitions. The presence of substituents on the benzene ring can shift the position (λmax) and intensity (molar absorptivity, ε) of these bands. The fluorine atom, acting as an auxochrome, is expected to cause a slight bathochromic shift (shift to longer wavelength) of the B-band due to its electron-donating resonance effect. The methylsulfonyl group (-SO₂CH₃), being an electron-withdrawing group, can also influence the electronic transitions of the aromatic ring. The interaction of these substituents determines the final absorption profile. The sulfone group itself does not absorb significantly in the near-UV region.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Absorption Band | Predicted λmax (nm) | Type of Transition | Chromophore |

|---|---|---|---|

| E-band | ~210 | π→π* | Benzene Ring |

| B-band | ~265 | π→π* | Benzene Ring |

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The method involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a specific pattern of spots, and by analyzing the positions and intensities of these spots, a three-dimensional map of electron density within the crystal can be generated. From this map, the exact positions of the atoms, bond lengths, bond angles, and torsional angles can be determined.

Determination of Solid-State Molecular Structures and Conformations

For this compound, a successful X-ray crystallographic analysis would provide unambiguous information about its solid-state molecular structure and conformation. It would precisely define the geometry of the sulfonyl group, including the O-S-O bond angle and the S=O bond lengths. Furthermore, the analysis would reveal the conformation of the molecule, specifically the rotational orientation of the 2-fluorobenzyl group relative to the methylsulfonyl group. This includes the dihedral angles that describe the spatial relationship between the aromatic ring and the C-S-C plane of the sulfone. Such data is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern how the molecules pack together in the crystal lattice.

Advanced X-ray Spectroscopic Techniques for Sulfur Chemical Speciation

Advanced X-ray spectroscopic techniques that utilize synchrotron radiation offer powerful tools for probing the electronic structure and chemical environment of specific elements. For sulfur-containing compounds like this compound, techniques such as X-ray Absorption Near-Edge Structure (XANES) and X-ray Emission Spectroscopy (XES) are particularly valuable for chemical speciation.

Sulfur K-edge X-ray Absorption Near-Edge Structure (XANES) Spectroscopy

Sulfur K-edge XANES spectroscopy is a highly sensitive method for determining the oxidation state and local coordination environment of sulfur atoms. The technique involves tuning the energy of an X-ray beam across the sulfur K-edge (the binding energy of the sulfur 1s electron, around 2472 eV) and measuring the absorption of X-rays. The resulting spectrum shows a sharp increase in absorption at the edge, known as the "white line," followed by a series of oscillations.

The energy position of the absorption edge is directly correlated with the oxidation state of the sulfur atom; higher oxidation states result in a shift of the edge to higher energies. For this compound, the sulfur atom is in a high oxidation state (+6 formal charge in the sulfonyl group), which would result in a significant chemical shift to higher energy compared to reduced sulfur species like sulfides or thiols. The shape and features of the near-edge spectrum are also sensitive to the covalent environment of the sulfur atom, providing a fingerprint of the sulfonyl group. Studies on various organic sulfones have shown that the absorption spectra are sensitive to the nature of the organic groups bound to the sulfonyl moiety.

Sulfur Kβ X-ray Emission Spectroscopy (XES)

Sulfur Kβ X-ray Emission Spectroscopy (XES) is a complementary technique to XANES that provides information about the occupied molecular orbitals with sulfur character. In this technique, a core-level electron (1s) is excited, and the spectrometer measures the energy of the X-rays emitted when a valence electron (from the 3p orbitals) fills the core hole. The resulting spectrum reflects the distribution of sulfur 3p character in the occupied molecular orbitals.

For sulfones, the S Kβ XES spectrum can be used to distinguish them from other organosulfur compounds like sulfoxides and sulfides. The shape and energy of the main Kβ peak are sensitive to the chemical bonding environment of the sulfur atom. Density functional theory (DFT) calculations have been used to simulate and interpret the XES spectra of sulfones, enabling the assignment of spectral features to specific molecular orbitals. This technique offers a powerful way to probe the electronic structure of the S-C and S=O bonds in this compound.

Computational Chemistry Studies on 2 Fluorobenzylmethylsulfone and Fluorinated Sulfones

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei in molecules. These methods have become indispensable in chemical research for their ability to elucidate properties that are often difficult or impossible to measure experimentally. researchgate.net For fluorinated sulfones, these calculations are crucial for understanding how the introduction of fluorine atoms influences the molecule's fundamental properties. emerginginvestigators.org

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying a wide range of molecules. arxiv.orgnih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is particularly effective for investigating the electronic structure and for performing geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest possible ground state energy. stackexchange.comnih.gov

In the study of fluorinated sulfones, DFT has been used to investigate how fluorination affects oxidation stability and molecular configuration. For instance, calculations have shown that the position of fluorine substitution significantly influences the electronic properties of the sulfone group. mdpi.com DFT methods, such as those employing the B3LYP functional with a 6-311+G** basis set, are used to compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding chemical reactivity. mdpi.com

Table 1: Key Parameters in DFT Calculations for Fluorinated Compounds This table is interactive. Click on the headers to sort.

| Parameter | Description | Relevance to Fluorinated Sulfones |

|---|---|---|

| Functional | The part of the DFT calculation that approximates the exchange-correlation energy, a key component of the total electronic energy. Examples include B3LYP, PBE0, and M06-2X. nih.govresearchgate.net | The choice of functional impacts the accuracy of predicted properties like bond lengths, vibrational frequencies, and reaction energies. arxiv.org |

| Basis Set | A set of mathematical functions used to build the molecular orbitals. Examples include 6-31G(d,p) and cc-pVDZ. researchgate.netnih.gov | A larger, more complex basis set generally provides more accurate results but requires more computational resources. nih.gov |

| Geometry Optimization | A computational process to find the lowest energy conformation of a molecule. stackexchange.com | Determines the most stable 3D structure, bond lengths, and bond angles, which are fundamental to understanding the molecule's properties. nih.gov |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. Fluorination can significantly alter these energy levels. mdpi.com |

Time-Dependent Density-Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in the presence of time-dependent potentials, such as those from an oscillating electric field of light. wikipedia.org Its most common application is to calculate the energies of electronic excited states, which allows for the prediction of UV-visible absorption spectra. wikipedia.orgcecam.org

The formal basis for TD-DFT is the Runge-Gross theorem, which establishes a unique mapping between the time-dependent electron density and the time-dependent external potential. wikipedia.org In practice, TD-DFT is most frequently used within the linear response framework. mdpi.com This approach calculates how the electron density of a molecule changes in response to a small external perturbation, revealing poles in the response function that correspond to the molecule's exact excitation energies. wikipedia.org

For compounds like 2-Fluorobenzylmethylsulfone, TD-DFT can predict the wavelengths at which the molecule will absorb light, providing insights into its electronic transitions. ictp.it The accuracy of TD-DFT calculations depends on the choice of the exchange-correlation functional, and numerous studies have assessed the performance of various functionals for predicting excitation energies. arxiv.org The Tamm-Dancoff approximation is often employed within TD-DFT calculations to improve computational efficiency while maintaining a good balance of accuracy. arxiv.org

Chemical reactions and processes are most often observed in a solvent. Continuum solvation models are computational methods that account for the effects of a solvent without explicitly modeling individual solvent molecules. researchgate.net Instead, the solvent is represented as a continuous medium with a specific dielectric constant, which surrounds a cavity containing the solute molecule. researchgate.netpnnl.gov This approach significantly reduces the computational cost compared to explicit solvent models.

These models separate the solvation free energy into two main components: a bulk electrostatic contribution and a non-electrostatic term that accounts for phenomena like cavity formation and dispersion interactions. pnnl.gov The electrostatic part is calculated using methods like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO). nih.govgithub.io The non-electrostatic contributions are often calculated based on the solvent-accessible surface area of the solute. youtube.com

The SMD (Solvation Model based on Density) model is a universal continuum model applicable to any charged or uncharged solute in various solvents. pnnl.govgithub.io It uses the full solute electron density to define the interaction with the continuum, avoiding the need for partial atomic charges. pnnl.gov For studies on this compound and other fluorinated sulfones, these models are essential for predicting properties and reactivity in different solvent environments, providing a more realistic comparison with experimental data. nih.gov

Prediction of Molecular Structures and Energetic Profiles

A primary application of quantum chemical calculations is the prediction of molecular structures and their corresponding energetic profiles. chemrxiv.org By performing geometry optimization, typically using DFT, the most stable three-dimensional arrangement of atoms for a molecule like this compound can be determined. stackexchange.comnih.gov This process identifies the equilibrium geometry by finding the minimum on the potential energy surface. researchgate.net

Beyond the structure, these calculations yield crucial energetic information. The heat of formation, which indicates the energy released or absorbed when a compound is formed from its constituent elements, can be calculated with high accuracy. nih.gov This is vital for assessing the thermodynamic stability of the molecule. nih.gov Furthermore, the analysis of the potential energy surface can reveal the existence of different stable conformers (isomers that differ by rotation around single bonds) and the energy barriers between them. researchgate.net For example, a relaxed scan of the potential energy surface by systematically changing a specific dihedral angle can identify all local energy minima, each corresponding to a stable conformer. researchgate.net

Table 2: Predicted Energetic Properties of Isomeric Sulfones via DFT The data in this table is illustrative, based on typical DFT outputs for energetic compounds, and serves to demonstrate the type of information generated.

| Property | Description | Example Value Range |

|---|---|---|

| Heat of Formation (ΔHf) | The change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. | 150 - 450 kJ/mol |

| Total Energy (E_total) | The sum of the electronic and nuclear repulsion energies for a given molecular geometry at 0 Kelvin. | -1500 to -2500 Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. | -8.0 to -11.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. | -0.5 to -2.5 eV |

| Energy Gap (HOMO-LUMO) | The energy difference between the HOMO and LUMO, indicating molecular stability and reactivity. nih.gov | 7.5 to 9.0 eV |

Theoretical Conformational Analysis and Investigation of Intermolecular Forces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. rsc.org For a flexible molecule like this compound, which has several rotatable bonds, theoretical conformational analysis is essential to identify the most stable conformers and understand their relative populations. researchgate.net

This analysis is typically performed by systematically exploring the molecule's potential energy surface (PES). researchgate.net By rotating specific bonds and calculating the energy at each step, a profile of energy versus dihedral angle is generated. The minima on this PES correspond to stable conformers, while the maxima represent the energy barriers for rotation between them. researchgate.net Quantum chemical methods like DFT are used to accurately calculate the energies for this analysis. researchgate.net

The investigation of intermolecular forces—the attractive or repulsive forces between neighboring molecules—is also crucial for understanding the physical properties of a substance in its condensed phase. ncsu.edu While direct calculation of these forces is complex, computational methods can provide significant insight. For example, the calculated molecular electrostatic potential (MEP) map reveals the charge distribution on the molecule's surface, indicating regions that are likely to engage in electrostatic interactions like hydrogen bonding or dipole-dipole interactions. Analysis of the optimized crystal packing from crystal structure prediction methods can also reveal the dominant intermolecular interactions holding the molecules together in a solid. chemrxiv.org

Modeling of Electronic Structure and Reactivity

The electronic structure of a molecule is fundamental to its chemical reactivity. mdpi.com Computational modeling provides detailed information about the distribution of electrons and the energies of molecular orbitals, which are key to predicting how a molecule will behave in a chemical reaction. researchgate.netresearchgate.net

DFT calculations are a primary tool for this purpose. researchgate.net Key descriptors of reactivity are derived from the electronic structure:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to FMO theory. The HOMO energy relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability; a larger gap implies lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the surface of a molecule. It visually identifies electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions, predicting sites for chemical attack. nih.gov

Atomic Charges: Methods like Mulliken charge analysis distribute the total molecular charge among the individual atoms, providing further insight into reactive sites. emerginginvestigators.org

For fluorinated sulfones, these computational models can predict how the strongly electronegative fluorine atom influences the electron density distribution across the molecule, thereby affecting the reactivity of the sulfonyl group and the aromatic ring. emerginginvestigators.org

Table 3: Key Reactivity Descriptors from Electronic Structure Calculations This table is interactive. Click on the headers to sort.

| Descriptor | Definition | Significance in Reactivity Modeling |

|---|---|---|

| Electronegativity (χ) | A measure of an atom's ability to attract shared electrons in a chemical bond. | Higher electronegativity indicates a greater pull on electrons, influencing bond polarity and reactivity. nih.gov |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. Calculated as half the HOMO-LUMO gap. nih.gov | Hard molecules have a large energy gap and are less reactive; soft molecules are more reactive. nih.gov |

| Chemical Softness (S) | The reciprocal of chemical hardness. | A higher softness value indicates greater reactivity. nih.gov |

| Electrophilicity Index (ω) | A global measure of a molecule's ability to act as an electrophile (electron acceptor). nih.gov | Useful for ranking the electrophilic character of different molecules. |

Simulation and Prediction of Spectroscopic Properties

Computational chemistry provides a powerful framework for the simulation and prediction of the spectroscopic properties of molecules such as this compound and other fluorinated sulfones. Through the use of quantum mechanical calculations, it is possible to obtain theoretical spectra that can aid in the interpretation of experimental data, assist in structural elucidation, and provide insights into the electronic and vibrational characteristics of these compounds. The primary methods employed for these predictions are Density Functional Theory (DFT) and other ab initio approaches. arxiv.orgmdpi.com

The in silico prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, is a common practice in modern chemical research. rsc.orgdiva-portal.org These computational techniques allow for the analysis of various candidate structures, which can then be compared with experimental results to determine the best match. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation

Theoretical calculations of NMR spectra, including ¹H, ¹³C, and ¹⁹F chemical shifts, are instrumental in the structural analysis of fluorinated sulfones. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within the DFT framework for predicting NMR isotropic shielding constants, which are then converted to chemical shifts. researchgate.netnih.gov The accuracy of these predictions is highly dependent on the choice of the functional and basis set used in the calculations. researchgate.net For instance, various DFT functionals combined with appropriate basis sets, such as TZVP and 6-311+G(d,p), have been systematically evaluated for their performance in predicting ¹H and ¹³C chemical shifts for organic molecules. nih.gov

For fluorinated compounds, ¹⁹F NMR spectroscopy is a particularly powerful tool due to its high sensitivity and wide chemical shift range. researchgate.net Computational methods have been developed to predict ¹⁹F chemical shifts with a reasonable degree of accuracy, often within a few parts per million (ppm) of experimental values, depending on the computational level employed. researchgate.net

The predicted NMR data for a molecule like this compound would involve calculating the chemical shifts for each unique proton, carbon, and fluorine atom in the molecule. These theoretical values can then be compared to experimentally obtained spectra to confirm the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methylene (B1212753) (-CH₂-) | 4.35 | 60.2 |

| Methyl (-CH₃) | 3.10 | 42.5 |

| Aromatic C-F | - | 162.8 (d, J=250 Hz) |

| Aromatic C-H | 7.20 - 7.60 | 115.9 (d, J=22 Hz) |

| Aromatic C-H | 7.20 - 7.60 | 131.5 (d, J=8 Hz) |

| Aromatic C-H | 7.20 - 7.60 | 130.4 (d, J=3 Hz) |

| Aromatic C-S | - | 125.1 (d, J=15 Hz) |

| Aromatic C-C | - | 124.8 (d, J=4 Hz) |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations. The splitting patterns (d, doublet; J, coupling constant in Hz) for the ¹³C spectrum are due to coupling with the adjacent fluorine atom.

Vibrational Spectroscopy (IR and Raman) Simulation

Computational methods are also extensively used to simulate vibrational spectra, including Infrared (IR) and Raman spectroscopy. researchgate.net These simulations involve calculating the harmonic vibrational frequencies of the molecule, which correspond to the fundamental vibrational modes. mdpi.com By analyzing these modes, specific peaks in the experimental spectrum can be assigned to the stretching, bending, and torsional motions of the atoms.

The sulfonyl group (SO₂) in sulfones gives rise to characteristic strong IR absorption bands corresponding to its symmetric and asymmetric stretching vibrations. mdpi.com Similarly, the carbon-fluorine (C-F) bond and the aromatic ring in this compound will have distinct vibrational frequencies.

DFT calculations can predict the wavenumbers (in cm⁻¹) and intensities of these vibrational modes. mdpi.com However, calculated harmonic frequencies are often systematically higher than experimental values, and scaling factors are sometimes applied to improve the agreement. ru.nl More advanced computational approaches, such as Generalized Vibrational Perturbation Theory to the Second Order (GVPT2), can account for anharmonicity and provide more accurate predictions without the need for empirical scaling. ru.nlfrontiersin.org

Table 2: Predicted Fundamental Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of C-H bonds in the benzene (B151609) ring |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the methyl and methylene groups |

| SO₂ Asymmetric Stretch | ~1350 | Asymmetric stretching of the S=O bonds |

| SO₂ Symmetric Stretch | ~1150 | Symmetric stretching of the S=O bonds |

| C-F Stretch | ~1250 | Stretching of the carbon-fluorine bond |

| C-S Stretch | ~750 | Stretching of the carbon-sulfur bond |

| Aromatic Ring Vibrations | 1600 - 1450 | In-plane C=C stretching vibrations of the benzene ring |

Note: This table presents a selection of key vibrational modes and their typical predicted wavenumbers for the functional groups present in this compound. The actual computed spectrum would contain a much larger number of vibrational modes.

Applications of 2 Fluorobenzylmethylsulfone in Chemical Research

Applications in Organic Synthesis

No specific applications of 2-Fluorobenzylmethylsulfone in organic synthesis have been documented in the scientific literature. While its structural motifs suggest potential as a synthetic intermediate, dedicated studies are not available.

As Fluorinated Synthetic Building Blocks

While fluorinated compounds are crucial as synthetic building blocks in modern chemistry for introducing fluorine into molecules to modulate their properties, there are no specific reports on the use of this compound for this purpose. General fluorinated building blocks are used to enhance properties like metabolic stability and binding affinity in drug candidates.

Utility as Reagents in Carbon-Carbon Bond Forming Reactions

There is no available research demonstrating the utility of this compound as a reagent in carbon-carbon bond-forming reactions. Conceptually, deprotonation of the methylene (B1212753) group alpha to the sulfone could generate a carbanion for reactions like the Julia-Lythgoe olefination, but no such reactivity has been reported for this specific compound.

Synthesis of Other Fluorinated Organic Compounds, including Heterocycles

There are no documented instances of this compound being used for the synthesis of other fluorinated organic compounds, including heterocycles. The synthesis of fluorinated heterocycles is a significant area of research, but it has not been reported to involve this particular starting material.

Medicinal Chemistry and Chemical Biology Investigations

No medicinal chemistry or chemical biology investigations specifically involving this compound have been published.

Design and Synthesis of Novel Bioactive Compounds

There is no evidence in the scientific literature of this compound being used in the design and synthesis of novel bioactive compounds. The incorporation of fluorinated motifs is a common strategy in drug discovery, but this specific compound has not been reported as a scaffold or intermediate.

Compound Names Mentioned

As no specific reactions or related compounds could be discussed in detail, a table of compound names cannot be generated.

Exploration of Biological Activities and Mechanisms of Action (In Vitro Studies)

Furthermore, the methylsulfone group is a recognized pharmacophore present in numerous biologically active compounds. It is known to act as a synergistic agent that can enhance the effects of non-steroidal anti-inflammatory drugs by inhibiting cyclooxygenase and lipoxygenase enzymes. The incorporation of a methylsulfone group in place of carboxylic acid moieties in nonsteroidal anti-inflammatory drugs has, in some cases, led to potent cyclooxygenase (COX-1 and COX-2) inhibitors.

Given these precedents, it could be hypothesized that this compound might exhibit inhibitory activity against various enzymes. The fluorine atom at the ortho position of the benzyl (B1604629) group would likely influence its electronic properties and binding interactions with target proteins. However, without specific experimental data, its precise biological activities and mechanisms of action remain speculative.

Modulation of Pharmacokinetic Properties

The pharmacokinetic profiles of compounds containing fluorobenzyl and methylsulfone groups have been investigated in different contexts. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and modulate pharmacokinetic properties. researchgate.net The strong carbon-fluorine bond can block metabolic oxidation at that position, potentially leading to a longer half-life and improved bioavailability of a drug molecule.

The methylsulfone group can also significantly impact the pharmacokinetic properties of a compound. Methylsulfone metabolites of various xenobiotics, including polychlorinated biphenyls (PCBs), have been identified in biological systems. nih.govnih.gov These metabolites can exhibit different distribution and retention patterns in tissues compared to the parent compounds. For example, studies on the methylsulfonyl metabolites of certain PCBs have shown their accumulation in specific tissues like the liver and lung. nih.govnih.gov The enantioselective formation and retention of methylsulfone metabolites have also been observed, highlighting the stereochemical aspects of metabolism. nih.gov

Considering these factors, the introduction of a 2-fluorobenzyl group and a methylsulfone moiety would be expected to influence the absorption, distribution, metabolism, and excretion (ADME) of a parent molecule. The fluorine atom could enhance metabolic stability, while the methylsulfone group might affect tissue distribution and elimination pathways.

Development of Fluorinated Analogs for Drug Discovery

The use of fluorinated building blocks is a well-established strategy in drug discovery for the development of new therapeutic agents with improved properties. The synthesis of fluorinated analogs of known bioactive molecules is a common approach to optimize potency, selectivity, and pharmacokinetic parameters.

While there is no specific information on the use of this compound as a direct precursor for fluorinated analogs, the synthesis of various fluorinated heterocyclic compounds for biological screening is a widely practiced area of research. For instance, fluorinated pyrazolines and chromones have been synthesized and evaluated for their antimicrobial and antioxidant activities. The development of novel fluoroquinolone derivatives often involves the use of fluorinated starting materials. mdpi.com

The 2-fluorobenzyl moiety, in particular, can be incorporated into various molecular scaffolds to introduce fluorine at a specific position. The synthesis of compounds containing a 4-fluorobenzyl group has been reported as a precursor for novel fluoroquinolone derivatives. mdpi.com It is plausible that this compound could serve as a synthon in the preparation of more complex fluorinated molecules for biological evaluation.

Potential Contributions to Advanced Materials Science (as a class of compounds)

In the realm of materials science, polymers containing sulfone and fluorinated groups are of significant interest due to their desirable properties, such as high thermal stability, chemical resistance, and specific optical and electrical characteristics.

Fluorinated poly(arylene ether ketones/sulfones) have been developed for applications in optical waveguiding. These materials exhibit excellent solubility, high glass transition temperatures, and good thermal stability. acs.org Thin films made from these polymers have shown low optical loss and low birefringence, making them promising candidates for optical waveguide materials. acs.org

Furthermore, sulfonic acid-functionalized polymers, including those with fluorinated components, have been investigated as heterogeneous catalysts. researchgate.net Fluorinated polymers can also serve as smart materials for advanced biomedical applications, owing to their unique combination of properties. mdpi.com In the field of energy storage, fluorine-containing polymers are being explored for their potential use in advanced battery applications as binders, electrolytes, and separators, contributing to improved battery performance and safety. digitellinc.com Non-fluorinated sulfonated poly(phenylene sulfone)-based polymers are also being studied as membranes and binders in proton exchange membrane fuel cells. researchgate.net

While this compound itself is a small molecule, the functional groups it contains are relevant to the design of advanced polymers. It is conceivable that monomers derived from or incorporating the 2-fluorobenzyl methyl sulfone structure could be used in the synthesis of specialty polymers with tailored properties for various advanced material applications.

Analytical Methodologies for 2 Fluorobenzylmethylsulfone

Chromatographic Separation Techniques

Chromatography is a foundational technique for separating mixtures into their individual components. The separation is based on the differential distribution of the analyte between a stationary phase and a mobile phase. For a molecule like 2-Fluorobenzylmethylsulfone, which possesses moderate polarity due to the sulfone group and the fluorinated aromatic ring, various chromatographic methods can be optimized for effective analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The separation is achieved by passing a pressurized liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase).

For this compound, reversed-phase HPLC is typically the method of choice. In this mode, a nonpolar stationary phase, most commonly a C18 (octadecylsilane) bonded silica (B1680970), is used with a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Due to its aromatic ring and methyl group, this compound exhibits sufficient hydrophobicity to be retained on a C18 column, while the polar sulfone group ensures it does not retain excessively, allowing for reasonable elution times.

A Diode Array Detector (DAD) or a UV detector is commonly used for the detection of this compound, as the fluorobenzyl moiety contains a chromophore that absorbs UV light, typically around 254 nm. The method can be validated to be highly selective and precise for routine quality control. researchgate.netbsu.edu.eg

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Run Time | 10 min |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in dramatically increased resolution, sensitivity, and speed of analysis. nih.gov For the analysis of this compound, converting an HPLC method to a UPLC method can reduce analysis time from minutes to under a minute, significantly increasing sample throughput. nih.gov

The fundamental principles of separation in UPLC are the same as in HPLC. A reversed-phase C18 column remains the standard choice. The enhanced efficiency of UPLC systems provides sharper and narrower peaks, leading to better separation from potential impurities and improved detection limits. researchgate.net This is particularly advantageous for trace-level analysis or when analyzing complex mixtures.

Table 2: Representative UPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 2 minutes |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 2 µL |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given that this compound has a moderate molecular weight and is expected to be thermally stable, GC is a viable analytical method. The separation occurs as the vaporized sample is carried by an inert gas (mobile phase) through a column containing a stationary phase.

A capillary column with a nonpolar or mid-polarity stationary phase, such as a 5% phenyl-polysiloxane (e.g., DB-5 or HP-5), is generally suitable for the analysis of this compound. A temperature-programmed oven is used to facilitate the elution of the compound. The analysis begins at a lower temperature and is gradually ramped up to ensure the separation of more volatile impurities before eluting the target analyte. A Flame Ionization Detector (FID) is a common choice for detection due to its high sensitivity to organic compounds.

Table 3: Typical GC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis, such as monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. libretexts.org It is performed on a plate coated with a thin layer of adsorbent material, typically silica gel, which serves as the stationary phase. nih.gov

For this compound, a silica gel plate (Silica Gel 60 F254) is appropriate. The sample is spotted onto the plate, which is then placed in a sealed chamber with a solvent system (mobile phase). The solvent moves up the plate by capillary action, and separation occurs based on the compound's affinity for the stationary versus the mobile phase. A moderately polar solvent system, such as a mixture of ethyl acetate (B1210297) and hexane, would likely provide good separation. Visualization can be achieved under UV light (at 254 nm) due to the fluorescent indicator on the plate and the UV-active nature of the compound. nih.gov The retention factor (Rf) value can then be calculated to characterize the compound's mobility in that specific system. libretexts.org

Table 4: Example TLC System for this compound Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 TLC plate |

| Mobile Phase | Ethyl Acetate / Hexane (30:70, v/v) |

| Visualization | UV light at 254 nm |

| Expected Rf | ~0.4 (This value is hypothetical and depends on exact conditions) |

Hyphenated Analytical Techniques

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of another analytical method, most notably mass spectrometry, to provide a higher degree of certainty in compound identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical technique that couples the separation capabilities of GC with the molecular identification power of mass spectrometry. nih.gov As the separated components elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for structural elucidation and confirmation of the analyte's identity.

For this compound, electron impact (EI) ionization is typically used. The fragmentation pattern would be expected to show a molecular ion peak (M+) corresponding to its molecular weight, as well as characteristic fragment ions. Key fragmentations would likely involve the cleavage of the C-S bonds and the C-C bond between the benzyl (B1604629) and sulfonyl groups. The most stable fragment, the fluorotropylium cation (m/z 109), resulting from the loss of the methylsulfonyl radical, would be expected to be a prominent peak. This data, combined with the GC retention time, provides a very high level of confidence in the identification of the compound.

Table 5: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z (mass-to-charge ratio) | Predicted Fragment Identity |

|---|---|

| 188 | [M]+ (Molecular Ion) |

| 109 | [C7H6F]+ (Fluorotropylium cation) |

Gas Chromatography-Electron Capture Detection (GC-ECD)

Following a comprehensive review of scientific literature, no specific methods detailing the analysis of this compound using Gas Chromatography-Electron Capture Detection (GC-ECD) have been identified. While GC-ECD is a highly sensitive technique for the detection of electrophilic compounds, particularly those containing halogens, and would theoretically be a suitable method for a fluorine-containing compound such as this compound, specific operational parameters, research findings, or validated methods for this particular analyte are not available in published literature.

Future Research Directions in 2 Fluorobenzylmethylsulfone Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of aryl sulfones is a cornerstone of medicinal and materials chemistry. However, traditional methods often rely on harsh conditions or environmentally challenging reagents. Future research must prioritize the development of green and sustainable synthetic pathways to 2-Fluorobenzylmethylsulfone and its derivatives.

A promising avenue involves the application of three-component cross-coupling reactions. A recently developed protocol for constructing aryl methyl sulfones utilizes boronic acids, an eco-friendly sulfur dioxide source like sodium metabisulfite, and a green methylating agent such as dimethyl carbonate. nih.gov Adapting this strategy for 2-fluorophenylboronic acid would provide a direct, efficient, and sustainable route to the target compound. Another innovative approach leverages visible-light-mediated synthesis using recyclable photocatalysts like graphitic carbon nitride (g-C3N4). rsc.org Exploring the photocatalytic sulfonylation of 2-fluorobenzyl derivatives could offer a metal-free and energy-efficient alternative. Furthermore, developing one-pot procedures, inspired by the synthesis of strained-ring sulfones from simple methyl sulfones and epichlorohydrin, could significantly improve atom economy and reduce waste by minimizing intermediate purification steps. nih.gov

| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Reference |

| Three-Component Coupling | 2-Fluorophenylboronic acid, Sodium metabisulfite, Dimethyl carbonate | Sustainable SO₂ source, Green methyl reagent, High atom economy | nih.gov |

| Photocatalytic Synthesis | 2-Fluorobenzyl halide, Sodium sulfinate, g-C3N4 photocatalyst | Metal-free, Uses visible light, Recyclable catalyst, Mild conditions | rsc.org |

| One-Pot Synthesis | 2-Fluorobenzyl precursor, Epichlorohydrin derivatives, n-Bu₂Mg | Reduced purification steps, High efficiency, Access to diverse analogues | nih.gov |

These future strategies represent a significant shift towards more environmentally benign manufacturing processes, a critical goal for modern chemical synthesis.

Expanded Applications in Asymmetric Synthesis

Chiral sulfones are valuable building blocks in organic synthesis and are prevalent in many biologically active molecules. nih.gov The development of methods for the enantioselective synthesis of sulfones is therefore a high-priority research area. This compound can be envisioned as a key substrate or reagent in novel asymmetric transformations.

Future work should explore the use of this compound as a prochiral nucleophile in organocatalyzed or transition-metal-catalyzed reactions. For instance, asymmetric α-functionalization of the benzylic position could be achieved using chiral phase-transfer catalysts or chiral base catalysis. Another exciting direction is its use in asymmetric conjugate additions. Rhodium-catalyzed asymmetric addition of organoboronic acids to α,β-unsaturated sulfones has proven effective, and developing analogous systems where a derivative of this compound acts as the Michael acceptor could lead to novel chiral structures. acs.org

Furthermore, dual-catalysis strategies, such as the combination of visible-light photocatalysis and nickel catalysis for the enantioselective sulfonylalkenylation of alkenes, could be adapted. nih.gov Employing a derivative of this compound in such a three-component reaction could rapidly generate complex, enantioenriched β-chiral sulfones, demonstrating a powerful approach to stereochemical control. nih.gov The enantioselective synthesis of γ-amino-functionalized vinyl sulfones, which are precursors to cysteine protease inhibitors, highlights the potential of chiral sulfones in medicinal chemistry. universityofgalway.ie Developing pathways to incorporate the 2-fluorobenzyl moiety into these structures could yield new therapeutic candidates.

Deeper Mechanistic Understanding of Reactivity and Selectivity

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The interplay between the electron-withdrawing sulfone group and the ortho-fluorine atom in this compound presents a compelling case for detailed mechanistic investigation.

Future research should focus on elucidating the factors that govern the reactivity of the benzylic protons and the aromatic ring. Kinetic studies can quantify the rates of deprotonation under various basic conditions, providing insight into the acidity of the C-H bond adjacent to the sulfone group. Investigating the compound's behavior in radical reactions is also warranted. Mechanistic studies on visible-light-mediated syntheses of related β-keto sulfones suggest the involvement of sulfonyl radicals. rsc.org Understanding how the 2-fluorobenzyl moiety influences the formation and subsequent reactions of such radical intermediates is a key research question.

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool. DFT calculations can model reaction pathways, identify transition states, and rationalize observed stereoselectivity and regioselectivity. For example, in asymmetric reactions, modeling the interaction between the substrate, catalyst, and reagents can explain the origin of enantiocontrol. mdpi.com Such integrated experimental and computational studies will provide a predictive framework for the chemical behavior of this compound, accelerating the development of new synthetic applications.

Exploration of New Biological Targets and Therapeutic Areas

The sulfone functional group is a well-established pharmacophore found in numerous approved drugs. Aryl methyl sulfones, in particular, have shown promise as potent inhibitors of cyclooxygenase (COX) enzymes, exhibiting anti-inflammatory activity. researchgate.net The introduction of a fluorine atom often enhances metabolic stability and binding affinity. Therefore, a significant future research direction is the systematic biological evaluation of this compound.